Cas no 1495752-25-4 (1-(quinolin-2-yl)cyclopropylmethanamine)

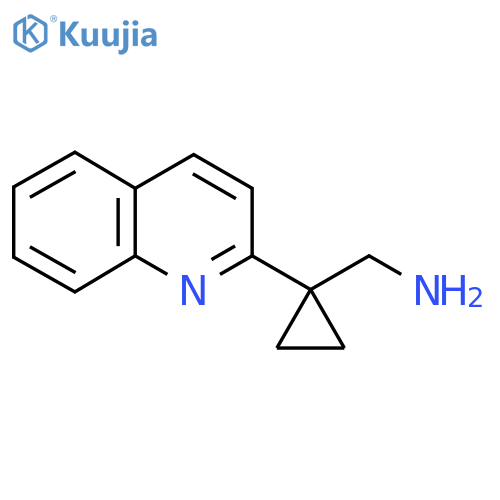

1495752-25-4 structure

商品名:1-(quinolin-2-yl)cyclopropylmethanamine

1-(quinolin-2-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(quinolin-2-yl)cyclopropylmethanamine

- [1-(quinolin-2-yl)cyclopropyl]methanamine

- EN300-1835573

- 1495752-25-4

-

- インチ: 1S/C13H14N2/c14-9-13(7-8-13)12-6-5-10-3-1-2-4-11(10)15-12/h1-6H,7-9,14H2

- InChIKey: KMKRDKXAQCBUOD-UHFFFAOYSA-N

- ほほえんだ: NCC1(C2C=CC3C=CC=CC=3N=2)CC1

計算された属性

- せいみつぶんしりょう: 198.115698455g/mol

- どういたいしつりょう: 198.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

1-(quinolin-2-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1835573-0.05g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 0.05g |

$1008.0 | 2023-09-19 | ||

| Enamine | EN300-1835573-0.1g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 0.1g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1835573-10.0g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1835573-2.5g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 2.5g |

$2351.0 | 2023-09-19 | ||

| Enamine | EN300-1835573-10g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 10g |

$5159.0 | 2023-09-19 | ||

| Enamine | EN300-1835573-5g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 5g |

$3479.0 | 2023-09-19 | ||

| Enamine | EN300-1835573-1.0g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1835573-5.0g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1835573-0.25g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 0.25g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1835573-0.5g |

[1-(quinolin-2-yl)cyclopropyl]methanamine |

1495752-25-4 | 0.5g |

$1152.0 | 2023-09-19 |

1-(quinolin-2-yl)cyclopropylmethanamine 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

1495752-25-4 (1-(quinolin-2-yl)cyclopropylmethanamine) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量